N-(1,3-Benzodioxol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a synthetic compound that acts as a selective antagonist of the endothelin A (ETA) receptor. [] This compound has been investigated for its potential use in treating diabetic nephropathy due to its ability to attenuate proteinuria, reduce glomerular permeability, and restore glomerular filtration barrier component integrity. []
The molecular structure of N-(1,3-Benzodioxol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide consists of a 1,3-thiazole ring substituted at the 2-position with a benzodioxole group and at the 4-position with a 3-fluoro-4-methoxyphenyl group. [] The compound exists as a hydrobromide salt. Detailed structural analysis, such as bond lengths, angles, and spatial conformation, would require further investigation.
N-(1,3-Benzodioxol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide functions as a selective antagonist of the ETA receptor. [] This means that it binds to the ETA receptor and blocks the binding of its natural ligand, endothelin-1. [] This blockade inhibits the downstream signaling pathways activated by endothelin-1, which are involved in vasoconstriction, inflammation, and fibrosis. []
The primary application of N-(1,3-Benzodioxol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide, as explored in the provided literature, is in the investigation of potential treatments for diabetic nephropathy. [] Research suggests that selective ETA receptor antagonists like this compound may offer therapeutic benefits in managing this condition due to their ability to:
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: